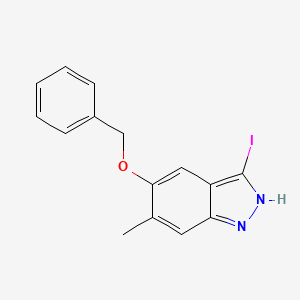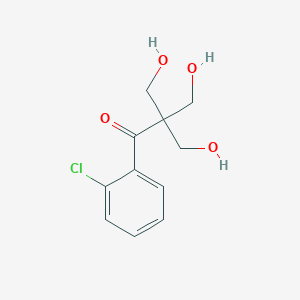
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-trion ist eine heterocyclische Verbindung, die einen Pyrimidinring aufweist, der mit einer Piperidineinheit verknüpft ist. Diese Verbindung ist aufgrund ihrer potenziellen pharmakologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet typischerweise die Kondensation eines Pyrimidinderivats mit einem Benzylpiperidin. Eine gängige Methode beinhaltet die Reaktion von 4-Benzylpiperidin mit Pyrimidin-2,4,6-trion unter bestimmten Bedingungen, z. B. in Gegenwart einer Base und eines geeigneten Lösungsmittels .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit beinhalten. Der Einsatz von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-trion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zu reduzierten Formen des Pyrimidinrings führen.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten am Pyrimidinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu N-Oxiden führen, während die Substitution verschiedene funktionelle Gruppen am Pyrimidinring einführen kann .
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-trion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als Ligand in Rezeptorbindungsstudien untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann durch Bindung an Rezeptoren oder Enzyme wirken und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-dion
- 1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-tetraon
Einzigartigkeit
1-(1-Benzylpiperidin-4-yl)pyrimidin-2,4,6(1H,3H,5H)-trion ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere pharmakologische Eigenschaften verleihen. Seine Kombination aus einer Benzylpiperidineinheit mit einem Pyrimidinring ermöglicht vielfältige chemische Modifikationen und potenzielle therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
647024-16-6 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-15(21)19(16(22)17-14)13-6-8-18(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20,22) |
InChI-Schlüssel |
RBXKEQFXGFZTQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C(=O)CC(=O)NC2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



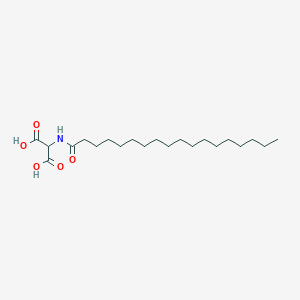
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
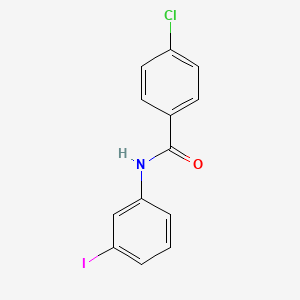
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
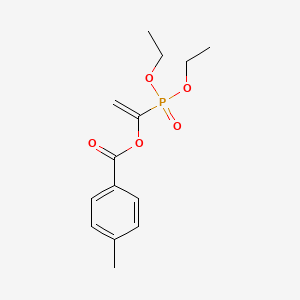
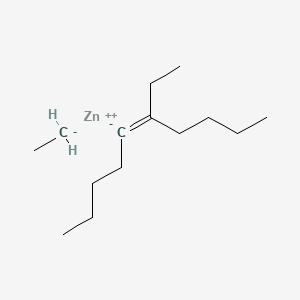
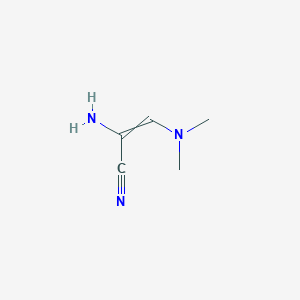
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
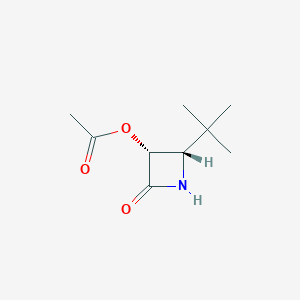
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

